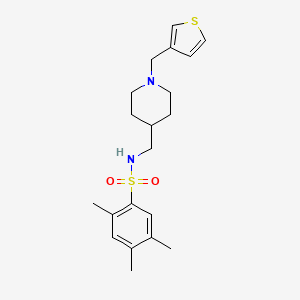

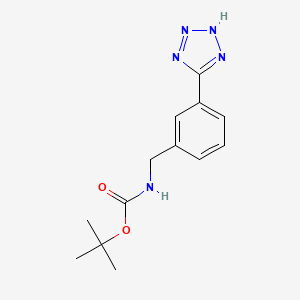

2,4,5-trimethyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The benzenesulfonamide group would likely contribute to the polarity of the molecule, while the thiophene and piperidine rings could potentially participate in aromatic stacking interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzenesulfonamide group could contribute to its solubility in water, while the thiophene and piperidine rings could influence its stability and reactivity.Scientific Research Applications

Phospholipase A2 Inhibition

A study by Oinuma et al. (1991) explored the synthesis and biological evaluation of substituted benzenesulfonamides, including compounds similar to the one , as potent inhibitors of membrane-bound phospholipase A2. These compounds showed significant inhibition of arachidonic acid liberation and reduced myocardial infarction size in rats (Oinuma et al., 1991).

HIV-1 Infection Prevention

Cheng De-ju (2015) conducted research focusing on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, which can be used in the prevention of human HIV-1 infection (Cheng De-ju, 2015).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase IX Inhibition

A study by Lolak et al. (2019) involved the synthesis of novel ureido benzenesulfonamides incorporating triazine moieties, which were effective inhibitors of the carbonic anhydrase IX isoform, relevant in cancer research (Lolak, Akocak, Bua, & Supuran, 2019).

Cholinesterase Inhibition

Research by Khalid (2012) synthesized bioactive sulfonamides bearing a piperidine nucleus with notable activity against cholinesterase enzymes, suggesting potential applications in neurological disorders (Khalid, 2012).

Cytotoxicity and Anticancer Properties

Gul et al. (2016) synthesized new benzenesulfonamide derivatives and evaluated them for cytotoxicity and potential as carbonic anhydrase inhibitors, indicating their relevance in anti-tumor activity studies (Gul et al., 2016).

Antimicrobial Activity

Desai, Makwana, and Senta (2016) investigated the antimicrobial activity of novel benzenesulfonamide derivatives, demonstrating significant effects on several microbial strains (Desai, Makwana, & Senta, 2016).

Antibacterial Agents

Abbasi et al. (2015) focused on the synthesis of novel N-alkyl/aralkyl benzenesulfonamides, finding them to be potent antibacterial agents (Abbasi et al., 2015).

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being developed as a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s being used for other purposes, future research could involve studying its physical and chemical properties in more detail .

properties

IUPAC Name |

2,4,5-trimethyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2S2/c1-15-10-17(3)20(11-16(15)2)26(23,24)21-12-18-4-7-22(8-5-18)13-19-6-9-25-14-19/h6,9-11,14,18,21H,4-5,7-8,12-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMXTJGIHGXBOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-trimethyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-2-methyl-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2414818.png)

![[4-(4-Tert-butylcyclohexanecarbonyl)oxyphenyl] 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2414821.png)

![3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine](/img/structure/B2414827.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2414829.png)

![3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2414830.png)

![4-Methoxy-1-methyl-5-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2414836.png)

![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2414841.png)